2,6-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide, also known as KPR-5714, is a novel and selective transient receptor potential melastatin 8 (TRPM8) antagonist. TRPM8 is a temperature-sensing ion channel primarily found in primary sensory neurons (Aδ-fibers and C-fibers in the dorsal root ganglion). KPR-5714 has been investigated for its therapeutic potential in treating overactive bladder (OAB) by inhibiting the hyperactivity of bladder afferent nerves, specifically mechanosensitive C-fibers.
2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are notable for their diverse biological activities, particularly as antifungal agents. The introduction of fluorine atoms in organic compounds often enhances their biological properties due to increased lipophilicity and the strength of carbon-fluorine bonds. This specific compound has garnered attention for its potential applications in medicinal chemistry, especially in the development of new antifungal therapies.
The compound can be classified under the following categories:
The design and synthesis of this compound have been explored in various studies focusing on antifungal activity and structure-activity relationships within triazole derivatives .
The synthesis of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves several steps:
The reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.
Key molecular data includes:
The structural integrity and conformational flexibility are critical for its biological activity.
The compound may undergo various chemical reactions typical for amides and triazoles:
Reactions are typically carried out under controlled temperatures and monitored via chromatographic techniques to ensure yield and purity.
The mechanism of action for 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide primarily involves inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This disruption leads to increased membrane permeability and ultimately cell death in susceptible fungal species.
Studies have shown that compounds with similar structures exhibit significant antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus .
Safety data indicates it may cause skin irritation upon contact; therefore, appropriate handling precautions should be taken .
The primary scientific uses of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide include:
Research continues into optimizing its efficacy and understanding its pharmacokinetic properties to enhance therapeutic outcomes .
The systematic IUPAC name 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide precisely defines this hybrid molecule’s architecture, integrating three critical domains: a difluorinated benzamide core, a branched aliphatic chain, and a 1,2,4-triazole heterocycle. The molecular formula is C₁₅H₁₈F₂N₄O, with a calculated molecular weight of 308.33 g/mol. Its structural uniqueness lies in the stereochemically complex chiral center at the C2 position of the butan-2-yl linker, where the 1,2,4-triazole moiety attaches via a flexible -CH₂- spacer (N1-alkylation). This design mirrors pharmacophores in established triazole antifungals (e.g., voriconazole’s 1,2,4-triazolylpropanol motif) while introducing conformational restraint through the ortho-difluorinated benzamide group [5]. The ortho-fluorines induce torsional effects that may constrain the amide bond’s rotation, potentially enhancing target binding specificity.
Table 1: Structural Features of Key Triazole-Containing Pharmacophores
Compound | Core Structure | Unique Features | Bioactivity Context |
---|---|---|---|
Target Compound | 2,6-Difluoro benzamide + 1,2,4-triazole | Chiral center; ortho-F steric effects | Antimicrobial lead |
Voriconazole (Drug) | α-(2,4-Difluorophenyl)-β-(1,2,4-triazolyl)propanol | Chiral center; fluorinated aryl | Antifungal (CYP51 inhibitor) |
EVT-2982049 (Analog) | 1H-Indole-3-carboxamide + 2H-1,2,3-triazole | Linear linker; planar indole | Research compound (anticancer?) |
The branched isopropyl group at the C3 position of the butane chain enhances lipophilicity (predicted LogP ~2.1), balancing the polar triazole (H-bond acceptor) and amide (H-bond donor/acceptor) groups. This amphiphilic profile is crucial for membrane penetration in microbial pathogens [6].
Benzamides represent a privileged scaffold in medicinal chemistry, with applications spanning >50 years of agrochemical and pharmaceutical development. Early innovations focused on herbicidal activity (e.g., propanil) and dopamine receptor modulation (e.g., clebopride). The integration of fluorine atoms—particularly ortho-fluorination—emerged as a strategic innovation in the 1990s to enhance metabolic stability, membrane permeability, and target affinity. For instance, flutamide (nonsteroidal antiandrogen) uses a trifluoromethylbenzamide core to resist oxidative degradation [10].
In fungicide development, benzamides gained prominence with compounds like fluxapyroxad, where a carboxamide bridge links fluorinated pyridyl and biphenyl rings, inhibiting succinate dehydrogenase (SDHI). The target compound extends this strategy by:
Recent patents highlight benzamide-triazole hybrids as seed treatment agents, exploiting systemic mobility and broad-spectrum bioactivity against Aspergillus and Fusarium species. The 2,6-difluoro motif specifically impedes cytochrome P450-mediated deactivation in plant pathogens, a principle transferable to human antifungal design [10].
Fluorine Effects: The 2,6-difluoro substitution on the benzamide ring delivers three synergistic advantages:
Triazole Contributions: The 1,2,4-triazole ring (pKa ~10.3 for protonation) is indispensable for bioactivity:
Table 2: Impact of Fluorine and Triazole Moieties on Compound Properties
Structural Element | Physicochemical Effect | Biological Consequence |
---|---|---|
2,6-Difluoro Benzamide | ↑ Lipophilicity (cLogP +0.8); ↓ pKa | Enhanced membrane penetration; stronger H-bonding |
1,2,4-Triazole | H-bond acceptance; metal coordination | CYP450 inhibition; resistance to metabolic hydrolysis |
Chiral Butan-2-yl Linker | Stereoselective target binding | Improved selectivity for fungal vs. human enzymes |
Hybridization of these elements creates multi-target potential. For instance, benzotriazole acrylonitriles demonstrate anti-tubulin activity [2], while fluoro-triazole benzamides inhibit efflux pumps in resistant Candida strains [5] [9]. The target compound’s structural duality positions it as a lead for antimicrobial and possibly anticancer applications, leveraging the proven bioactivity of indole-triazole conjugates (e.g., EVT-2982049’s antitumor properties) [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: